4-tert-Butylphenyl-(2-pyridyl)methanol

Coordination Chemistry Ligand Design Organometallic Synthesis

4-tert-Butylphenyl-(2-pyridyl)methanol (CAS 1356845-37-8) is a chiral secondary alcohol bridging a lipophilic 4-tert-butylphenyl and a basic 2-pyridyl group. Its enhanced solubility and steric bulk enable use in asymmetric catalysis, N,O-ligand synthesis, and PDE4 inhibitor analog development. Choose this derivative to avoid reproducibility issues from positional isomers or unsubstituted phenyl analogs.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B7866703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylphenyl-(2-pyridyl)methanol
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O
InChIInChI=1S/C16H19NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11,15,18H,1-3H3
InChIKeyRQPIJFCZAQECEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylphenyl-(2-pyridyl)methanol: Chemical Class and Procurement Baseline


4-tert-Butylphenyl-(2-pyridyl)methanol (CAS 1356845-37-8, C16H19NO, MW 241.33) is an aryl(pyridyl)methanol derivative characterized by a tert-butylphenyl group linked to a pyridine ring via a methanol carbon center . The compound features a chiral secondary alcohol moiety that bridges a lipophilic tert-butylphenyl substituent and a basic 2-pyridyl group, making it a versatile building block for pharmaceutical intermediates, chiral ligand precursors, and coordination chemistry applications [1]. The tert-butyl substituent enhances organic solubility relative to unsubstituted phenyl analogs while introducing steric bulk that influences molecular recognition and catalytic selectivity [2].

Why In-Class Aryl(pyridyl)methanol Analogs Cannot Be Interchanged with 4-tert-Butylphenyl-(2-pyridyl)methanol


Substitution with structurally related aryl(pyridyl)methanols introduces confounding variables that invalidate cross-comparison without explicit re-validation. The 4-tert-butylphenyl substituent on 4-tert-Butylphenyl-(2-pyridyl)methanol imparts distinct steric and electronic properties relative to unsubstituted phenyl [1], para-halogenated phenyl, or 3-pyridyl regioisomers [2], directly affecting metal coordination geometry [1], stereoselectivity in asymmetric transformations , and lipophilicity (logP) profiles that dictate membrane permeability in biological assays [3]. Even the positional isomer (2-(4-tert-butylphenyl)pyridin-4-yl)methanol [2] differs fundamentally in the orientation of the pyridine nitrogen, altering both basicity (pKa) and metal-binding capacity. Generic substitution without confirmatory head-to-head performance data therefore carries a high probability of irreproducible outcomes.

Product-Specific Quantitative Evidence Guide for 4-tert-Butylphenyl-(2-pyridyl)methanol


Solubility Enhancement in Metal Complexation Relative to Unsubstituted Phenylpyridine Ligands

The 4-tert-butylphenyl substituent provides quantifiable solubility improvement in organic solvents compared to unsubstituted phenylpyridine ligands. In the terpyridine ligand system, incorporation of the 4-tert-butylphenyl group was demonstrated to solubilize metal complexes that were otherwise insoluble with the parent phenyl ligand [1]. This solubility differential translates directly to processability in homogeneous catalysis and solution-based characterization [1].

Coordination Chemistry Ligand Design Organometallic Synthesis

Synthetic Accessibility via Nickel-Catalyzed Arylation/ Rearrangement Pathway

4-tert-Butylphenyl-(2-pyridyl)methanol can be synthesized via Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/[1,2]-Wittig rearrangement of pyridylmethyl ethers, a chemoselective pathway distinct from traditional Grignard-based syntheses [1]. The Ni-NIXANTPHOS catalyst system achieves yields of 57-100% across 33 aryl(pyridyl)methanol derivatives, providing a modular, one-pot access route [1][2].

Synthetic Methodology Catalysis Process Chemistry

Chiral 2-Pyridylcarbinol Scaffold Access via Enantioselective Br-Mg Exchange

Chiral organomagnesiates enable bromine-magnesium exchange of 2-bromopyridine at room temperature to access chiral α-substituted 2-pyridylcarbinols, including 4-tert-Butylphenyl-(2-pyridyl)methanol derivatives, with retention of stereochemistry . This method provides a direct route to enantioenriched aryl(pyridyl)methanols, whereas conventional Grignard additions to aldehydes yield racemic products .

Asymmetric Synthesis Chiral Pool Medicinal Chemistry

Purity Grade Differentiation and Supplier Quality Benchmarking

Commercial availability of 4-tert-Butylphenyl-(2-pyridyl)methanol spans multiple purity grades (95% to ≥98%) with varying quality certifications . Procurement decisions must account for purity specifications, analytical certification (e.g., ISO compliance), and storage conditions, as these directly impact reproducibility in downstream applications .

Quality Control Procurement Analytical Chemistry

High-Value Research and Industrial Application Scenarios for 4-tert-Butylphenyl-(2-pyridyl)methanol


Chiral Ligand Precursor for Asymmetric Catalysis

Utilize 4-tert-Butylphenyl-(2-pyridyl)methanol as a chiral scaffold for constructing enantiopure N,O-ligands or N,N-bidentate ligands for asymmetric metal catalysis. Access to enantioenriched 2-pyridylcarbinols via chiral organomagnesiate methodology enables the preparation of stereochemically defined catalyst systems where the 4-tert-butylphenyl group provides both steric differentiation and enhanced organic solubility [1].

Solubilized Metal Complex Building Block for Homogeneous Catalysis

Employ 4-tert-Butylphenyl-(2-pyridyl)methanol-derived ligands in homogeneous transition metal catalysis where unsubstituted phenyl analogs precipitate or aggregate. The tert-butylphenyl substituent imparts solubility in organic media , enabling catalytic reactions in toluene, dichloromethane, or ethereal solvents that would otherwise fail due to complex insolubility.

Pharmaceutical Intermediate for PDE4 Inhibitor Analog Development

Deploy 4-tert-Butylphenyl-(2-pyridyl)methanol as a core scaffold for phosphodiesterase-4 (PDE4) inhibitor analog synthesis. The 2-pyridinemethanol motif is established in PDE4 inhibitor pharmacophores , and the 4-tert-butylphenyl substituent modulates lipophilicity and metabolic stability relative to unsubstituted or halogenated phenyl analogs. Enantioenriched material accessed via asymmetric synthesis [1] enables stereochemical SAR studies critical for lead optimization.

Suzuki-Miyaura Coupling Partner for Biaryl Drug Candidate Synthesis

Use 4-tert-Butylphenyl-(2-pyridyl)methanol as a functionalized aryl halide coupling partner (via bromination or iodination of the phenyl ring) in Suzuki-Miyaura cross-couplings to generate diverse biaryl(pyridyl)methanol libraries. The tert-butyl group remains intact throughout coupling, providing a consistent lipophilic handle for downstream SAR exploration in medicinal chemistry campaigns.

Technical Documentation Hub

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